molecular formula C8H9NO4 B2798470 2,5-Dioxopyrrolidin-1-yl but-3-enoate CAS No. 135544-68-2; 388091-45-0

2,5-Dioxopyrrolidin-1-yl but-3-enoate

Cat. No.: B2798470
CAS No.: 135544-68-2; 388091-45-0
M. Wt: 183.163
InChI Key: ATYWAFUUESAUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-yl but-3-enoate (CAS 388091-45-0) is a high-purity chemical reagent with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . This compound, also known as succinimidyl 3-butenoate, is characterized by a terminal alkene functional group and an activated N-hydroxysuccinimide (NHS) ester, making it a valuable heterobifunctional building block in synthetic organic chemistry . Its primary research application is as a key intermediate in the synthesis of more complex molecules. The terminal alkene group readily undergoes reactions such as aminohalogenation with carbonyl alkynes, enabling the solvent-controlled synthesis of functionalized 3-(2,5-dioxopyrrolidin-1-yl)acrylate derivatives, which are useful scaffolds in medicinal chemistry and materials science . The reactive NHS ester is highly susceptible to nucleophilic substitution, allowing for efficient amide bond formation with primary amines under mild conditions to create stable conjugates. This combination of features makes it particularly useful for developing novel compounds for pharmaceutical research and as a linker in bioconjugation chemistry, as suggested by its context in patent literature concerning acyl hydrazone linkers . This product is offered with a typical purity of 85% to 87% and is available in quantities ranging from 100mg to 5g . It is intended for research and development purposes only and is not approved for use in diagnostics, therapeutics, or any form of human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) but-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYWAFUUESAUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 2,5-Dioxopyrrolidin-1-yl but-3-enoate and related compounds:

Compound Name Substituent/R-Group Molecular Weight (g/mol) Key Reactivity/Applications Synthesis Highlights
2,5-Dioxopyrrolidin-1-yl but-3-enoate But-3-enoate (unsaturated) ~199.16 Electrophilic conjugation, polymer chemistry Likely via esterification of succinimide with but-3-enoic acid
Ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate Hexanoate (saturated) ~255.29 Copper-catalyzed coupling with heterocycles Radical-ionic substitution with Cu catalyst
2-(2,5-Dioxopyrrolidin-1-yl)-3-methoxypropanamide Methoxypropanamide ~214.19 Neurological drug hybrids (e.g., tacrine, levetiracetam) Fusion with antiepileptics/neuroactive agents
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate Pyrenyl butanoate 385.41 Fluorescent probes, material science Esterification with pyren-1-ylbutanoic acid
Key Observations:

Substituent Effects: The but-3-enoate group in the target compound introduces unsaturation, enhancing reactivity toward Michael addition or thiol-ene click chemistry compared to saturated analogs like ethylhexanoate derivatives. Pyrenyl butanoate derivatives exhibit bulkier aromatic substituents, enabling applications in fluorescence or supramolecular chemistry due to pyrene’s π-π stacking properties . Methoxypropanamide analogs prioritize hydrogen-bonding capacity, facilitating interactions with biological targets (e.g., acetylcholinesterase in Alzheimer’s therapeutics) .

Synthetic Methodologies: Copper-catalyzed coupling (e.g., for ethylhexanoate derivatives) is critical for introducing nitrogen-containing heterocycles, with computational studies supporting charge distribution effects on reactivity . Hybrid compounds (e.g., methoxypropanamide-tacrine conjugates) leverage modular synthesis strategies to merge pharmacophores for dual therapeutic action .

Applications: Drug Development: Methoxypropanamide hybrids demonstrate the adaptability of succinimide derivatives in CNS-targeted therapies . Material Science: Pyrenyl derivatives highlight the scaffold’s versatility in non-biological contexts, such as optoelectronic materials .

Mechanistic and Computational Insights

  • Radical-Ionic Coupling: Ethylhexanoate derivatives require heterogeneous copper catalysts for coupling with heterocycles, likely via a radical-ionic mechanism where partial charges on nitrogen atoms (predicted by DFT calculations) dictate regioselectivity .
  • Electrophilicity: The α,β-unsaturated ester in 2,5-Dioxopyrrolidin-1-yl but-3-enoate enhances its electrophilicity compared to saturated analogs, enabling faster nucleophilic attacks in conjugation reactions.

Q & A

Q. What are the recommended synthetic routes for preparing 2,5-Dioxopyrrolidin-1-yl but-3-enoate?

Methodological Answer: The compound is synthesized via N-hydroxysuccinimide (NHS) ester activation. A typical protocol involves:

Carboxylic Acid Activation: React but-3-enoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or dimethylformamide (DMF) .

Purification: Isolate the NHS ester via filtration (to remove urea byproducts) followed by recrystallization or column chromatography.

Characterization: Confirm purity using HPLC (>98% purity) and structural identity via NMR (e.g., characteristic succinimide proton signals at δ 2.8–3.0 ppm) and FTIR (C=O stretch at ~1780 cm⁻¹) .

Q. What safety precautions should be taken when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation of dust/volatiles .
  • First Aid: In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .
  • Storage: Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis .

Q. How can the purity and identity of this compound be verified?

Methodological Answer:

  • Analytical Techniques:
    • HPLC: Use a C18 column with UV detection at 254 nm; retention time should match reference standards .
    • Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ via ESI-MS (expected m/z ~212.1 for C₈H₉NO₄) .
    • Elemental Analysis: Validate C, H, N percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance coupling efficiency. Avoid protic solvents (e.g., water) to minimize NHS ester hydrolysis .
  • Catalyst Screening: Test carbodiimide derivatives (EDC vs. DCC) and evaluate yields via LC-MS. EDC often provides higher yields in aqueous-compatible reactions .
  • Stoichiometry: Maintain a 1.2:1 molar ratio of coupling agent to carboxylic acid to ensure complete activation .

Q. Table 1: Common Coupling Agents and Reaction Yields

Coupling AgentSolventYield (%)Reference
EDCDMF85–90
DCCDCM75–80

Q. What strategies are effective for resolving solubility issues in organic reactions?

Methodological Answer:

  • Co-solvent Systems: Use DMSO:THF (1:1) or DMF:acetonitrile mixtures to improve solubility of hydrophobic intermediates .
  • Temperature Modulation: Heat reactions to 40–50°C (if thermally stable) to enhance dissolution.
  • Derivatization: Introduce hydrophilic groups (e.g., PEG linkers) to the NHS ester backbone for aqueous compatibility, as demonstrated in crosslinking studies .

Q. How can X-ray crystallography be applied to determine its molecular structure?

Methodological Answer:

  • Crystallization: Grow single crystals via vapor diffusion using ethyl acetate/hexane.
  • Data Collection: Perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELXL for refinement .
  • Validation: Confirm bond lengths (C=O: ~1.21 Å) and angles using CCDC databases .

Q. Table 2: Key Crystallographic Parameters

ParameterValueReference
Space GroupP2₁/c
R-factor<0.05
Unit Cell Dimensionsa=8.21 Å, b=10.54 Å, c=12.03 Å

Advanced Applications in Research

Q. How is this compound utilized in photo-crosslinking studies for protein interaction mapping?

Methodological Answer:

  • Experimental Design:
    • Conjugation: React the NHS ester with primary amines on target proteins (e.g., lysine residues) at pH 8.0–8.5 .
    • Crosslinking: Irrigate with UV light (365 nm) to activate the α,β-unsaturated ester, forming covalent bonds with proximal nucleophiles (e.g., cysteine thiols) .
    • Analysis: Digest crosslinked complexes with trypsin and identify interaction partners via LC-MS/MS .

Q. What computational methods support mechanistic studies of its reactivity?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 to model transition states of NHS ester hydrolysis. B3LYP/6-31G(d) basis sets predict activation energies (~25 kcal/mol for water-mediated cleavage) .
  • Molecular Dynamics (MD): Simulate solvation effects in DMF/water mixtures to optimize reaction trajectories .

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